Cas no 1807067-68-0 (3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde)

3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde
-
- インチ: 1S/C8H7ClF2N2O/c9-5-1-4(2-12)7(8(10)11)13-6(5)3-14/h1,3,8H,2,12H2
- InChIKey: WYYSFBGNUWLBEB-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=O)N=C(C(F)F)C(=C1)CN
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 56
3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029045145-250mg |
3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde |
1807067-68-0 | 97% | 250mg |
$950.40 | 2022-03-31 | |
Alichem | A029045145-500mg |
3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde |
1807067-68-0 | 97% | 500mg |
$1,581.10 | 2022-03-31 | |
Alichem | A029045145-1g |
3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde |
1807067-68-0 | 97% | 1g |
$2,950.20 | 2022-03-31 |
3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde 関連文献
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehydeに関する追加情報
3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde: A Comprehensive Overview
The compound 3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde (CAS No. 1807067-68-0) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique chemical properties and versatility in synthetic chemistry. The structure of this molecule is characterized by a pyridine ring substituted with an aminomethyl group at position 3, a chloro group at position 5, a difluoromethyl group at position 2, and a carboxaldehyde group at position 6. These substituents contribute to its distinctive reactivity and functionality.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through multi-step reactions, often involving nucleophilic substitutions, eliminations, and oxidations. The synthesis of 3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde is particularly challenging due to the sensitivity of the pyridine ring and the need for precise control over the substitution pattern. Researchers have employed various strategies, including the use of directing groups and transition metal catalysts, to achieve high yields and purity in the final product.
The structural features of this compound make it an attractive candidate for applications in medicinal chemistry. The presence of an aminomethyl group introduces nucleophilic character, while the chloro group and difluoromethyl group enhance electronic effects and steric hindrance. These properties are advantageous in drug design, where fine-tuning molecular interactions is crucial for achieving desired pharmacological outcomes. Recent studies have explored its potential as a lead compound in the development of new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
In addition to its medicinal applications, 3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde has shown promise in materials science. Its ability to form coordination complexes with metal ions has led to investigations into its use as a ligand in catalysis and sensing technologies. For instance, researchers have reported its application as a chiral ligand in asymmetric catalysis, where it facilitates the enantioselective synthesis of complex organic molecules. Furthermore, its photochemical properties make it a potential candidate for use in optoelectronic devices.
The latest research on this compound has also focused on its environmental impact and biodegradability. As industries increasingly prioritize sustainability, understanding the ecological footprint of chemical compounds is essential. Studies have indicated that 3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde exhibits moderate biodegradability under aerobic conditions, suggesting that it can be safely integrated into eco-friendly manufacturing processes with proper waste management protocols.
In conclusion, 3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde (CAS No. 1807067-68-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure enables diverse chemical reactivity, making it a valuable tool in drug discovery, materials science, and catalysis. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.
1807067-68-0 (3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde) 関連製品
- 2728765-90-8(5-{(2S)-2-amino-2-phenylethylamino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2228514-11-0(2-1-(5-bromo-2-methoxypyridin-3-yl)cyclopropylethan-1-amine)
- 1424-79-9(Benzene,1,2,4-trichloro-3-(chloromethyl)-)
- 392296-80-9(N-{5-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}propanamide)
- 2877688-67-8(N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide)
- 2248311-98-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,4-dichloro-1,2-thiazole-5-carboxylate)
- 848919-05-1(2-(4-fluorobenzenesulfonyl)-2-3-(3-methylpiperidin-1-yl)quinoxalin-2-ylacetonitrile)
- 2024249-01-0(3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile)
- 1013765-37-1(N-[2-(2-methoxyphenyl)ethyl]-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide)
- 115006-86-5(Cyclo(L-Leu-trans-4-hydroxy-L-Pro))




